molecular formula C18H21N3O B5758636 4-{[(4-benzyl-1-piperazinyl)imino]methyl}phenol

4-{[(4-benzyl-1-piperazinyl)imino]methyl}phenol

Cat. No. B5758636
M. Wt: 295.4 g/mol
InChI Key: VYJJTZBKMFTTEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(4-benzyl-1-piperazinyl)imino]methyl}phenol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PIPER and has a molecular formula of C20H23N3O.

Mechanism of Action

The mechanism of action of 4-{[(4-benzyl-1-piperazinyl)imino]methyl}phenol is not fully understood. However, it has been found to interact with various cellular signaling pathways, including the MAPK/ERK pathway and the NF-kB pathway. It has also been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{[(4-benzyl-1-piperazinyl)imino]methyl}phenol are diverse and depend on the specific application. In the field of medicine, it has been found to have anti-inflammatory and antioxidant effects, which may be beneficial for the treatment of various diseases, including cancer and neurodegenerative diseases. It has also been found to have antitumor effects, which may be useful for the development of cancer therapies.

Advantages and Limitations for Lab Experiments

The advantages of using 4-{[(4-benzyl-1-piperazinyl)imino]methyl}phenol in lab experiments include its relatively simple synthesis method and its diverse range of potential applications. However, one of the limitations of using this compound is its low solubility in water, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of 4-{[(4-benzyl-1-piperazinyl)imino]methyl}phenol. One potential direction is the development of new drug delivery systems based on this compound. Another potential direction is the study of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, 4-{[(4-benzyl-1-piperazinyl)imino]methyl}phenol is a chemical compound that has potential applications in various fields, including medicine and drug delivery. Its relatively simple synthesis method and diverse range of potential applications make it an attractive compound for further study. However, further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of 4-{[(4-benzyl-1-piperazinyl)imino]methyl}phenol involves the reaction of 4-formylphenol and 4-benzylpiperazine in the presence of a catalyst. The reaction proceeds through a condensation reaction, which results in the formation of the desired product. The synthesis method is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

4-{[(4-benzyl-1-piperazinyl)imino]methyl}phenol has been extensively studied for its potential applications in various fields. In the field of medicine, it has been found to have anti-inflammatory, antioxidant, and antitumor properties. It has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.

properties

IUPAC Name

4-[(4-benzylpiperazin-1-yl)iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c22-18-8-6-16(7-9-18)14-19-21-12-10-20(11-13-21)15-17-4-2-1-3-5-17/h1-9,14,22H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYJJTZBKMFTTEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)N=CC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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